molecular formula C18H18ClNO3 B268545 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Katalognummer B268545
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: NRHVTJLIADHLMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits BTK activity and induces apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide reduces tumor growth and improves survival in animal models of cancer. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is currently being evaluated in clinical trials for the treatment of various types of cancers.

Wirkmechanismus

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively inhibits BTK activity, thereby blocking this pathway and inducing apoptosis in cancer cells. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit other signaling pathways that are involved in cancer cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inducing apoptosis in cancer cells, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors) and modulate the immune system. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have good pharmacokinetic properties, which allows for easy administration in animal models. However, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic or antibody-mediated inhibition of BTK. In addition, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have off-target effects on other kinases, which can complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development and use of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. First, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is currently being evaluated in clinical trials for the treatment of various types of cancers, and further studies are needed to determine its efficacy and safety in humans. Second, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have potential applications in combination with other anti-cancer drugs or immunotherapies. Third, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have applications beyond cancer, such as in autoimmune or inflammatory diseases that involve BTK signaling. Finally, further studies are needed to fully understand the mechanism of action and off-target effects of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, which may lead to the development of improved BTK inhibitors.

Synthesemethoden

The synthesis of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the preparation of the key intermediate 2-(tetrahydro-2-furanyl)phenol, which is then reacted with 3-chlorobenzoyl chloride to yield the final product. The synthesis has been optimized to produce 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in high yields and purity.

Eigenschaften

Produktname

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molekularformel

C18H18ClNO3

Molekulargewicht

331.8 g/mol

IUPAC-Name

3-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18ClNO3/c19-14-6-3-5-13(11-14)18(21)20-16-8-1-2-9-17(16)23-12-15-7-4-10-22-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)

InChI-Schlüssel

NRHVTJLIADHLMQ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Kanonische SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.